NIR-664-iodoacetamide
Overview
Description
NIR-664-Iodoacetamide is a cyanine-based dye known for its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . This compound is particularly useful as a sensor of the chemical environment due to its fluorescence properties, making it suitable for various scientific applications .
Mechanism of Action
Target of Action
NIR-664-iodoacetamide is primarily targeted towards thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including enzyme catalysis, antioxidant defense, and post-translational modifications.
Mode of Action
This compound interacts with its targets through a process known as derivatization . In this process, the compound forms a covalent bond with the thiol group, leading to a change in the chemical structure of the target molecule. This interaction results in a strong fluorescence response, making this compound an efficient sensor of the chemical environment .
Pharmacokinetics
Its solubility in 1-hexanol and methanol suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . This property makes it a valuable tool in fluorescence correlation spectroscopy and fluorescence lifetime measurements .
Action Environment
The action of this compound is influenced by the hydrophobic nature of its immediate environment . Changes in this environment can alter the equilibrium between the monomer and aggregate states of this dye, which are demonstrated by absorption peaks at 665 and 615 nm, respectively .
Biochemical Analysis
Biochemical Properties
NIR-664-iodoacetamide interacts with various enzymes, proteins, and other biomolecules. It is often used as a thiol-reactive dye for labeling proteins, affibodies, or other sulfhydryl (thiol)-containing compounds . The compound readily reacts with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond between the dye and the protein .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit glycolysis, a crucial metabolic pathway in cells, by inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition of glycolysis can have significant effects on cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms a stable thio-ether bond with sulfhydryl groups present in proteins, thereby modifying their structure and function . This can lead to changes in gene expression and enzyme activity, among other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the compound’s ability to inhibit glycolysis decreases over time, likely due to its degradation
Dosage Effects in Animal Models
It is known that the selection of appropriate animal models is critical for studying the effects of compounds like this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, it inhibits the glycolytic pathway by inactivating GAPDH . This can have significant effects on metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
NIR-664-Iodoacetamide is synthesized through a series of chemical reactions involving the derivatization of thiols . The process typically involves the reaction of iodoacetamide with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond . The optimum pH for this modification is between 8 and 8.5 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in high purity, typically greater than 90%, and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NIR-664-Iodoacetamide primarily undergoes substitution reactions, particularly with thiol groups . It can also participate in other types of reactions, such as oxidation and reduction, depending on the chemical environment .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include iodoacetamide and various thiol-containing compounds . The reactions are typically carried out in a buffered solution with a pH of around 8.3 .
Major Products Formed
The major products formed from the reactions of this compound are thio-ether derivatives, which are stable and exhibit strong fluorescence properties .
Scientific Research Applications
NIR-664-Iodoacetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Iodoacetamidofluorescein: Another fluorescent dye used for labeling thiol groups.
6-Iodoacetamidofluorescein: Similar to 5-Iodoacetamidofluorescein, used in fluorescence microscopy.
NIR-797-Isothiocyanate: A near-infrared dye used for similar applications.
Uniqueness
NIR-664-Iodoacetamide is unique due to its strong fluorescence response and stability in hydrophobic environments . Its ability to form stable thio-ether bonds with thiol groups makes it particularly useful for various scientific applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOHJESYBPIQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42IN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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